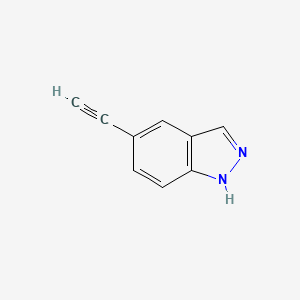

5-Ethynyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c1-2-7-3-4-9-8(5-7)6-10-11-9/h1,3-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITPFUFPRYAMGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Indazole Scaffold

An In-Depth Technical Guide to 5-Ethynyl-1H-indazole: A Key Building Block in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds reappear with remarkable frequency in clinically successful drugs. These are often termed "privileged structures" due to their inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The 1H-indazole core is a quintessential example of such a scaffold.[1][2] This fused heterocyclic system, comprising a benzene ring fused to a pyrazole ring, is a cornerstone of numerous targeted therapies, particularly in oncology. Marketed kinase inhibitors such as Pazopanib (for renal cell carcinoma) and Axitinib (for renal cell carcinoma) feature the indazole core as a critical hinge-binding motif, anchoring the drug within the ATP-binding pocket of the target enzyme.[3][4]

This guide focuses on a particularly valuable derivative: This compound . The introduction of the ethynyl (terminal alkyne) group at the 5-position transforms the well-established indazole scaffold into a highly versatile and powerful building block for modern drug discovery. This functional group serves two primary strategic purposes:

-

A Versatile Synthetic Handle: The terminal alkyne is amenable to a wide array of high-yielding coupling reactions, most notably the Palladium-catalyzed Sonogashira coupling, allowing for the facile and controlled extension of the molecular structure.[5]

-

A Gateway to Advanced Chemical Biology: The ethynyl group is a key participant in bioorthogonal "click chemistry," enabling researchers to attach fluorescent probes, affinity tags, or other molecules for mechanism-of-action studies.

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing in-depth information on the structure, properties, synthesis, and application of this compound.

PART 1: Core Molecular Profile and Physicochemical Properties

This compound is a solid, off-white to yellow compound at room temperature.[6] Its structure is defined by the indazole bicyclic system with a terminal alkyne substituent at the C5 position. The 1H-tautomer, where the proton resides on the nitrogen at position 1, is the most thermodynamically stable and predominant form.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 403660-57-1 | [6][7][8] |

| Molecular Formula | C₉H₆N₂ | [6][8][9] |

| Molecular Weight | 142.16 g/mol | [6][8][10] |

| IUPAC Name | This compound | [6][8] |

| Appearance | Solid | [6] |

| Purity | Typically ≥96% | [6] |

| Canonical SMILES | C#CC1=CC=C2NN=CC2=C1 | [6][9] |

| InChI Key | HITPFUFPRYAMGN-UHFFFAOYSA-N | [6][9] |

| Storage | Sealed in a dry environment at room temperature | [7] |

PART 2: Synthesis and Chemical Reactivity

Rationale for Synthetic Strategy

While this compound is commercially available, understanding its synthesis is crucial for the development of novel derivatives. A robust and widely applicable method for its synthesis is the Sonogashira coupling . This palladium- and copper-catalyzed cross-coupling reaction is the industry standard for forming carbon-carbon bonds between sp² (aryl halides) and sp (terminal alkynes) hybridized carbons.

The logical precursor for this synthesis is a halogenated indazole, specifically 5-Iodo-1H-indazole . The iodine atom provides the necessary reactivity for the palladium catalytic cycle. To prevent undesired side reactions at the acidic N-H position of the indazole ring, a protecting group strategy is often employed. A base-labile group like Boc (tert-butyloxycarbonyl) or an acid-labile group is suitable. The alkyne is introduced using a protected acetylene source, such as trimethylsilylacetylene, to avoid self-coupling. A final deprotection step then yields the target molecule.

Illustrative Synthesis Workflow

Caption: A plausible three-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical principles for Sonogashira couplings on heterocyclic systems.[5]

-

Step 1: Protection of 5-Iodo-1H-indazole

-

To a solution of 5-Iodo-1H-indazole (1.0 eq) in an anhydrous solvent like acetonitrile or CH₂Cl₂ is added di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

The reaction mixture is stirred at room temperature for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

The solvent is removed in vacuo, and the residue is purified by silica gel chromatography to yield tert-butyl 5-iodo-1H-indazole-1-carboxylate.

-

Causality: The Boc group protects the acidic N-H proton, preventing it from interfering with the basic conditions of the subsequent Sonogashira coupling and improving solubility in organic solvents.

-

-

Step 2: Sonogashira Coupling

-

To a solution of the Boc-protected 5-iodo-1H-indazole (1.0 eq) in a suitable solvent (e.g., a mixture of THF and triethylamine) is added trimethylsilylacetylene (1.2 eq), copper(I) iodide (CuI, 0.05 eq), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq).

-

The reaction vessel is purged with an inert gas (Nitrogen or Argon) and stirred at room temperature or with gentle heating (e.g., 50 °C) for 4-16 hours.

-

Progress is monitored by TLC or LC-MS. Upon completion, the mixture is filtered to remove inorganic salts, and the solvent is evaporated.

-

The crude product is purified by column chromatography.

-

Causality: The Pd/Cu catalytic system is essential. The palladium complex undergoes oxidative addition into the C-I bond, while copper facilitates the formation of a copper(I) acetylide, which then participates in transmetalation to the palladium center, leading to the formation of the new C-C bond after reductive elimination.

-

-

Step 3: Deprotection

-

The purified, silyl- and Boc-protected intermediate is dissolved in a solvent like methanol.

-

A mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), is added to cleave the silyl protecting group.

-

To cleave the Boc group, a strong acid like trifluoroacetic acid (TFA) in CH₂Cl₂ is typically used. Alternatively, if a base-labile protecting group was used on the nitrogen, this step might be combined with the silyl deprotection.

-

The reaction is stirred at room temperature until complete. The final product, this compound, is isolated after an aqueous workup and purification by chromatography or recrystallization.

-

Causality: The silyl group must be removed to furnish the terminal alkyne. The Boc group must be removed to provide the final parent heterocycle, which is often the desired fragment for hinge-binding in kinase inhibitors.

-

PART 3: Application as a Privileged Building Block in Drug Discovery

The true value of this compound lies in its application as a strategic building block for synthesizing potent and selective kinase inhibitors.[11][12] The indazole core itself is a proven "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[13] The ethynyl group at the 5-position provides a rigid, linear linker to explore other regions of the ATP binding site, allowing chemists to "grow" the molecule towards solvent-exposed regions or other pockets to gain potency and selectivity.

Numerous research programs have leveraged this scaffold. For instance, derivatives of ethynyl-indazoles have been synthesized and evaluated as inhibitors of critical cancer-related kinases, including:

-

BCR-ABL: Key in chronic myeloid leukemia (CML), where indazole-based compounds have shown high potency against wild-type and resistant mutants.[14]

-

PI3K Pathway: A central signaling node in cancer, where 3-ethynyl-1H-indazoles have been developed as inhibitors of PI3K, PDK1, and mTOR.[5]

-

Polo-like kinase 4 (PLK4): A regulator of centriole duplication, making it a target for cancers driven by centrosome amplification.[15]

-

Pim Kinases: A family of serine/threonine kinases implicated in tumorigenesis, where 3-(pyrazin-2-yl)-1H-indazoles have been developed as potent pan-Pim inhibitors.[16]

Conceptual Role in Kinase Inhibition

The following diagram illustrates the conceptual binding mode of a hypothetical inhibitor derived from this compound within a kinase ATP pocket.

Caption: Role of the indazole core as a hinge-binding scaffold.

PART 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as harmful and an irritant.

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[17] All handling of the solid should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][19] This prevents moisture absorption and degradation.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[17][19]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

Conclusion

This compound is more than just another heterocyclic compound; it is a strategically designed building block that combines the proven biological relevance of the indazole scaffold with the synthetic versatility of a terminal alkyne. Its utility in the construction of targeted kinase inhibitors has been repeatedly demonstrated, making it an invaluable asset for researchers in medicinal chemistry and chemical biology. A thorough understanding of its properties, synthesis, and reactivity empowers scientists to rationally design the next generation of precision therapeutics.

References

-

BIOFOUNT. (n.d.). 57121-48-9|5-ethynyl-1H-imidazole. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H6N2). Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2025). MSDS of 5-Ethynyl-1-methyl-1H-imidazole. Retrieved from [Link]

-

El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. European Journal of Medicinal Chemistry, 258, 115582. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Ethynyl-1H-indole. PubChem Compound Database. Retrieved from [Link]

-

Chem-Space. (n.d.). 5-ethynyl-1-methyl-1H-indazole. Retrieved from [Link]

-

Al-Warhi, T., et al. (2023). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Medicinal Chemistry, 14(11), 2211-2234. Available at: [Link]

-

Castanedo, G. M., et al. (2015). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 58(8), 3468-3483. Available at: [Link]

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127915. Available at: [Link]

-

Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

-

Reagentia. (n.d.). 1H-Indazole, 5-ethynyl- (1 x 1 g). Retrieved from [Link]

-

Sravanthi, G., & Kumar, C. G. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-ethynyl-1H-imidazole. PubChem Compound Database. Retrieved from [Link]

-

ACS Publications. (2025). Bifunctional Iron Catalyst for Endoselective Cycloisomerization of Nucleophile-Functionalized Terminal Alkynes. ACS Catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Retrieved from [Link]

-

Li, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 281, 116911. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Indazole Derivatives: Promising Anti-tumor Agents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry, 13(15), 1349-1379. Available at: [Link]

-

Kamal, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7299. Available at: [Link]

-

MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

-

Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834-840. Available at: [Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 403660-57-1|this compound|BLD Pharm [bldpharm.com]

- 8. This compound 97% | CAS: 403660-57-1 | AChemBlock [achemblock.com]

- 9. PubChemLite - this compound (C9H6N2) [pubchemlite.lcsb.uni.lu]

- 10. 403660-57-1 | this compound - Moldb [moldb.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. capotchem.cn [capotchem.cn]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethynyl-1H-indazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethynyl-1H-indazole is a pivotal molecular building block in contemporary drug discovery and medicinal chemistry. The indazole core is recognized as a privileged scaffold, present in numerous clinically approved therapeutics, particularly kinase inhibitors.[1][2][3] The terminal alkyne functionality at the 5-position provides a versatile handle for a wide array of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling the facile construction of complex molecular architectures. This guide offers a comprehensive exploration of the predominant synthetic pathway to this compound, detailing the underlying chemical principles, providing field-tested experimental protocols, and outlining the essential analytical techniques for its thorough characterization.

Strategic Approach to Synthesis: The Sonogashira Coupling

The most robust and widely adopted method for forging the C(sp²)-C(sp) bond required for this compound is the Sonogashira cross-coupling reaction.[4][5] This palladium- and copper-co-catalyzed reaction provides a direct and efficient route to couple a terminal alkyne with an aryl halide.[5][6] To circumvent the potential for self-coupling of the desired terminal alkyne product under reaction conditions, a two-step strategy employing a protected alkyne is the superior choice. This involves an initial Sonogashira coupling with a silyl-protected acetylene, followed by a straightforward deprotection step to unveil the terminal alkyne.

The chosen precursor for the indazole moiety is typically a 5-halo-1H-indazole. The reactivity of the halide is a critical parameter, following the general trend: I > OTf > Br >> Cl.[5][7] While 5-iodo-1H-indazole offers the highest reactivity, often allowing for milder reaction conditions, 5-bromo-1H-indazole represents a cost-effective and readily available alternative that performs reliably under slightly more forcing conditions.[8]

The Catalytic Cycles: A Mechanistic Rationale

The efficacy of the Sonogashira reaction hinges on the synergistic interplay between two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[5][7]

-

The Palladium Cycle :

-

Oxidative Addition : A low-valent Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the aryl halide (e.g., 5-bromo-1H-indazole) C-X bond, forming a square planar Pd(II) intermediate.[7]

-

Transmetalation : The key step where the alkyne is transferred to the palladium center. The copper(I) acetylide, formed in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the halide.[7]

-

Reductive Elimination : The final step where the desired C(sp²)-C(sp) bond is formed, yielding the coupled product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

-

-

The Copper Cycle :

-

Acetylide Formation : In the presence of an amine base, the terminal proton of the alkyne (in this case, trimethylsilylacetylene) is abstracted. The resulting acetylide anion coordinates with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide species.[7] This species is crucial for the transmetalation step in the palladium cycle.

-

The amine base (e.g., triethylamine, diisopropylamine) serves a dual purpose: it acts as a base to deprotonate the alkyne and also as a solvent or co-solvent, while scavenging the hydrogen halide formed during the reaction.[6][7]

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis from 5-Bromo-1H-indazole.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Step 1: Synthesis of 5-((trimethylsilyl)ethynyl)-1H-indazole

This procedure details the Sonogashira coupling of 5-bromo-1H-indazole with trimethylsilylacetylene.

Materials:

-

5-Bromo-1H-indazole (1.0 eq)

-

Trimethylsilylacetylene (1.2 - 1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 - 0.05 eq)

-

Copper(I) iodide [CuI] (0.04 - 0.10 eq)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

-

Anhydrous Tetrahydrofuran (THF) (optional co-solvent)

Procedure:

-

To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-indazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).[7]

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous triethylamine or THF as the solvent via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration).

-

Begin stirring the mixture at room temperature.

-

Add trimethylsilylacetylene (1.1 eq) dropwise via syringe.[7]

-

The reaction can be stirred at room temperature or gently heated (e.g., 50-70 °C) to drive it to completion, particularly when using aryl bromides.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 3-16 hours).[7][9]

-

Upon completion, cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate or dichloromethane (DCM).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and amine salts, washing the pad with additional solvent.[7]

-

Combine the filtrates and concentrate under reduced pressure.

-

The resulting crude residue should be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 5-((trimethylsilyl)ethynyl)-1H-indazole.

Step 2: Synthesis of this compound (Deprotection)

This procedure describes the removal of the trimethylsilyl (TMS) protecting group.

Materials:

-

5-((trimethylsilyl)ethynyl)-1H-indazole (1.0 eq)

-

Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve the 5-((trimethylsilyl)ethynyl)-1H-indazole (1.0 eq) in a mixture of methanol and a co-solvent like THF or DCM in a round-bottom flask.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC. The product spot will be more polar than the starting material. The reaction is typically complete within 1-3 hours.

-

Once the reaction is complete, neutralize the mixture carefully with a dilute acid (e.g., 1 M HCl) or quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer multiple times with ethyl acetate or DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be further purified by flash chromatography or recrystallization to yield pure this compound as a solid.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Characterization Data Summary

| Technique | Expected Observations |

| Molecular Formula | C₉H₆N₂ |

| Molecular Weight | 142.16 g/mol [10] |

| Appearance | Typically an off-white to yellow solid[10] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.3 (br s, 1H, N-H), δ ~8.1 (s, 1H, Ar-H), δ ~7.8 (s, 1H, Ar-H), δ ~7.5 (d, 1H, Ar-H), δ ~7.3 (d, 1H, Ar-H), δ ~4.2 (s, 1H, C≡C-H). Note: Chemical shifts are approximate and can vary with solvent and concentration. |

| ¹³C NMR (100 MHz, DMSO-d₆) | Signals expected in the aromatic region (~110-140 ppm) and two distinct signals for the alkyne carbons (~80-85 ppm). |

| Mass Spec (ESI+) | [M+H]⁺ calculated: 143.0558; found: ~143.06[11] |

| IR Spectroscopy (cm⁻¹) | ~3300 (≡C-H stretch, sharp), ~3100-3000 (Ar C-H stretch), ~2110 (C≡C stretch, weak), ~1600-1450 (Ar C=C stretch). |

Analysis Rationale

-

NMR Spectroscopy : ¹H NMR is the primary tool for structural elucidation. The presence of a singlet in the 4.0-4.5 ppm range is highly indicative of the terminal acetylenic proton. The distinct signals in the aromatic region confirm the substitution pattern on the indazole ring. ¹³C NMR confirms the presence of the nine distinct carbon atoms, including the two sp-hybridized carbons of the alkyne.[12][13]

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition and molecular formula of the compound.[11]

-

Infrared Spectroscopy : IR spectroscopy is invaluable for identifying key functional groups. A sharp peak around 3300 cm⁻¹ (≡C-H stretch) and a weaker peak around 2110 cm⁻¹ (C≡C stretch) are diagnostic for a terminal alkyne. The absence of strong Si-C stretches (present in the intermediate) confirms successful deprotection.

Applications and Significance in Drug Discovery

The indazole ring system is a cornerstone of modern medicinal chemistry, renowned for its ability to mimic the purine scaffold and interact with ATP-binding sites in kinases.[3] Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) feature the indazole core, highlighting its clinical relevance.[1]

This compound serves as a highly valuable intermediate for:

-

Lead Optimization : The ethynyl group allows for rapid diversification of lead compounds through reactions like Sonogashira couplings, Cadiot-Chodkiewicz couplings, and most importantly, click chemistry.

-

Kinase Inhibitor Synthesis : A new series of 3-ethynyl-1H-indazoles has been explored as inhibitors of the PI3K signaling pathway, demonstrating the scaffold's potential in developing targeted cancer therapies.[9]

-

Fragment-Based Drug Design (FBDD) : The molecule itself can serve as a fragment for screening against biological targets, with the alkyne providing a vector for fragment evolution.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving a Sonogashira cross-coupling with a protected alkyne, followed by a simple deprotection. This method is scalable, high-yielding, and relies on well-understood reaction mechanisms. Proper characterization using a suite of analytical techniques, including NMR, MS, and IR spectroscopy, is critical to ensure the purity and structural integrity of the final compound. As a versatile and highly sought-after building block, this compound will continue to be an indispensable tool for researchers and scientists dedicated to the development of novel therapeutics.

References

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Niknam, K., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(8), 9154-9167. [Link]

-

NROChemistry. Sonogashira Coupling. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Cuny, G. D., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(5), 771-780. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]

-

Supplementary Information for publications. [Link]

-

PubChemLite. This compound (C9H6N2). [Link]

-

ACS Publications. (2020). Bifunctional Iron Catalyst for Endoselective Cycloisomerization of Nucleophile-Functionalized Terminal Alkynes. ACS Catalysis. [Link]

-

Castanedo, G. M., et al. (2013). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Bioorganic & Medicinal Chemistry Letters, 23(15), 4418-4424. [Link]

-

Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. [Link]

-

MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(11), 1369. [Link]

-

YouTube. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab. [Link]

-

Reagentia. 1H-Indazole, 5-ethynyl- (1 x 1 g). [Link]

-

Organic Chemistry Portal. Synthesis of indazoles. [Link]

-

Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(2), 294. [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

PubChem. 4-ethynyl-1H-imidazole. [Link]

-

MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(2), 294. [Link]

-

ChemRxiv. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. [Link]

-

NIH National Center for Biotechnology Information. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 695. [Link]

-

ResearchGate. Synthesis of 1H-indazole derivatives. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Indazole Derivatives in Modern Drug Discovery. [Link]

-

NIH National Center for Biotechnology Information. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 22-55. [Link]

-

Organic Chemistry Portal. Synthesis of 2H-indazoles. [Link]

-

Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 9. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. PubChemLite - this compound (C9H6N2) [pubchemlite.lcsb.uni.lu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bg.copernicus.org [bg.copernicus.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Ethynyl-1H-indazole

Abstract

5-Ethynyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily due to its versatile indazole core and the reactive ethynyl group.[1][2] This guide provides a comprehensive, in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of this molecule. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal relationships behind experimental choices and data interpretation. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, presenting validated protocols, data interpretation strategies, and visual aids to ensure a thorough understanding of the molecule's spectroscopic signature.

Introduction: The Chemical Significance of this compound

The indazole scaffold is a privileged structure in drug discovery, appearing in a variety of therapeutic agents. The addition of an ethynyl group at the 5-position introduces a reactive handle for further chemical modifications, such as click chemistry or Sonogashira coupling reactions, making it a valuable building block in synthetic chemistry.[3] Accurate and unambiguous characterization of this molecule is paramount for its effective use. Spectroscopic analysis provides the foundational data for confirming its identity, purity, and electronic properties. This guide will systematically dissect the information obtained from the primary spectroscopic methods used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[4][5] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of its atoms.

¹H NMR Spectroscopy: Unraveling Proton Environments

Rationale: ¹H NMR provides detailed information about the chemical environment, number, and connectivity of protons in a molecule.[6] For this compound, we expect to see distinct signals for the indazole ring protons, the N-H proton, and the acetylenic proton.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the clear observation of exchangeable protons like N-H.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Data Interpretation and Expected Chemical Shifts: The chemical shifts are highly dependent on the solvent and the electronic environment.[4][6][7] The aromatic protons of the indazole ring will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The N-H proton signal is often broad and its chemical shift can vary significantly depending on concentration and solvent. The terminal alkyne proton is also a key diagnostic signal.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H (Alkyne) | ~3.0 - 3.5 | Singlet (s) | N/A | The sp-hybridized carbon deshields this proton.[8] |

| H4 | ~7.5 - 7.8 | Doublet (d) | ~8.5 - 9.0 | Ortho-coupling to H6. |

| H6 | ~7.3 - 7.6 | Doublet of doublets (dd) | ortho: ~8.5 - 9.0, meta: ~1.5 | Ortho-coupling to H4 and meta-coupling to H7. |

| H7 | ~7.8 - 8.2 | Singlet or narrow doublet (s/d) | meta: ~1.5 | Meta-coupling to H6. |

| H3 | ~8.0 - 8.3 | Singlet (s) | N/A | Typically the most downfield aromatic proton in the indazole ring. |

| N1-H | ~13.0 - 14.0 (in DMSO-d₆) | Broad singlet (br s) | N/A | Exchangeable proton, often broad. Its downfield shift is characteristic of indazole N-H protons.[9] |

¹³C NMR Spectroscopy: Probing the Carbon Framework

Rationale: ¹³C NMR provides information on the different carbon environments within the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Parameters:

-

Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H).

-

Pulse Program: Proton-decoupled experiment (for singlets) and DEPT (Distortionless Enhancement by Polarization Transfer) to distinguish between CH, CH₂, and CH₃ groups.

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

Data Interpretation and Expected Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C (Alkyne, terminal) | ~75 - 85 | sp-hybridized carbon. |

| C (Alkyne, attached to ring) | ~80 - 90 | sp-hybridized carbon, influenced by the aromatic ring. |

| C5 | ~115 - 125 | Attached to the electron-withdrawing ethynyl group. |

| Aromatic CHs (C4, C6, C7) | ~110 - 130 | Typical range for aromatic carbons. Specific assignments require 2D NMR. |

| C3 | ~130 - 140 | Aromatic CH in the five-membered ring. |

| Quaternary Carbons (C3a, C7a) | ~120 - 145 | Bridgehead carbons in the indazole ring system. |

2D NMR Techniques for Unambiguous Assignments

For a molecule with multiple signals in a crowded region, 2D NMR is crucial for definitive assignments.[10]

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings. Cross-peaks will appear between J-coupled protons (e.g., between H4 and H6, and between H6 and H7).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached protons and carbons.[10] This is essential for assigning the carbon signals for C3, C4, C6, and C7 based on their known proton shifts.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is invaluable for assigning quaternary carbons and confirming the overall connectivity. For instance, the acetylenic proton should show a correlation to C5 and the alkyne carbon attached to the ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[11] For this compound, the key functional groups are the terminal alkyne, the N-H bond, and the aromatic ring.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Data Interpretation and Expected Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| N-H stretch | 3100 - 3300 | Medium, broad | Characteristic of the indazole N-H group. |

| ≡C-H stretch (Alkyne) | ~3300 | Strong, sharp | Diagnostic for a terminal alkyne.[8][12][13][14] |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium | Indicates the presence of aromatic C-H bonds. |

| C≡C stretch (Alkyne) | 2100 - 2260 | Weak to medium | Confirms the presence of the carbon-carbon triple bond.[8][12][13][14] |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to strong | Multiple bands are expected for the aromatic ring system. |

| ≡C-H bend (Alkyne) | 610 - 700 | Strong, broad | Another key indicator of a terminal alkyne.[8][12] |

Causality in Interpretation: The sharpness of the ≡C-H stretch around 3300 cm⁻¹ helps to distinguish it from the broader O-H or N-H stretches that can appear in a similar region.[12][15] The presence of both the ≡C-H stretch and the C≡C stretch is strong evidence for a terminal alkyne functional group.[13][14]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Rationale: Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.[16]

Experimental Protocol:

-

Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation. For a clearer molecular ion peak, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.[17]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used. High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula.

Data Interpretation:

-

Molecular Ion (M⁺•): For this compound (C₉H₆N₂), the expected monoisotopic mass is approximately 142.05 g/mol .[18][19] The molecular ion peak should be prominent, especially with soft ionization techniques.

-

Fragmentation Pattern: Under EI, the molecule will fragment in predictable ways.[16][17] Common fragmentation pathways for indazoles can involve the loss of N₂ or HCN. The ethynyl substituent may also lead to characteristic fragmentation. Potential fragments could include the loss of the ethynyl group or cleavage of the indazole ring.

| m/z | Possible Fragment | Plausible Neutral Loss |

| 142 | [C₉H₆N₂]⁺• | Molecular Ion |

| 115 | [C₉H₅]⁺• | HCN |

| 114 | [C₉H₄]⁺• | N₂ |

| 91 | [C₇H₇]⁺ | Tropylium ion from ring rearrangement |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the conjugated π-system of the indazole ring and the ethynyl group.[20][21][22]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample from approximately 200 to 400 nm.

Data Interpretation: Indazole and its derivatives typically exhibit multiple absorption bands in the UV region.[23][24] The spectrum of 1H-indazole in acetonitrile shows absorption maxima around 250 nm and 290 nm.[23] The ethynyl substitution at the 5-position is expected to cause a bathochromic (red) shift in these absorptions due to the extension of the conjugated system. The exact positions of the absorption maxima (λ_max) will be characteristic of the electronic structure of this compound.

Integrated Spectroscopic Workflow

A robust characterization of this compound relies on the synergistic use of these techniques. The workflow diagram below illustrates the logical progression of analysis.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that requires the integration of data from NMR, IR, MS, and UV-Vis techniques. Each method provides a unique and complementary piece of the structural puzzle. By understanding the principles behind each technique and the expected spectral features of the indazole and ethynyl moieties, researchers can confidently confirm the identity, purity, and electronic properties of this important synthetic building block. This guide serves as a foundational reference for professionals engaged in the synthesis and application of novel indazole derivatives, ensuring the integrity and validity of their scientific endeavors.

References

-

Columbia University. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]

-

Carreira, E. M., & Kvaerno, L. (2004). Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2. PNAS, 101(15), 5444-5448. Retrieved from [Link]

-

OChemSimplified. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles [Video]. YouTube. Retrieved from [Link]

-

AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole (red), and 2‐methylindazole (violet)... [Image]. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR spectrum: Alkynes. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology. (2015, January 8). Infrared Spectroscopy. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H6N2). Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]

-

Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society, 72(7), 3047–3051. Retrieved from [Link]

-

El-Damasy, A. K., et al. (2021). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

-

Mary, Y. S., et al. (2025). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports, 15(1), 1-18. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Earles, J. C., et al. (2011). Spectroscopic and computational study of β-ethynylphenylene substituted zinc and free-base porphyrins. Physical Chemistry Chemical Physics, 13(4), 1597-1605. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

-

SciSpace. (2011, January 1). Spectroscopic and computational study of β-ethynylphenylene substituted zinc and free-base porphyrins. Retrieved from [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

PubChem. (n.d.). 4-ethynyl-1H-imidazole. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Spectroscopic and computational study of β-ethynylphenylene substituted zinc and free-base porphyrins. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Retrieved from [Link]

-

Aiello, F., et al. (2013). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PubMed Central. Retrieved from [Link]

-

Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

G. L. C. Paulus, et al. (2025). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Journal of the American Chemical Society, 147(30), 12847-12855. Retrieved from [Link]

- University of Arizona. (n.d.). Interpretation of mass spectra.

-

Wiley-VCH. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Groningen. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

American Chemical Society. (2025, December 27). Bifunctional Iron Catalyst for Endoselective Cycloisomerization of Nucleophile-Functionalized Terminal Alkynes. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

-

Sami Publishing Company. (2022, February 6). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. 5(2), 25-29. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jaoc.samipubco.com [jaoc.samipubco.com]

- 3. pnas.org [pnas.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. azooptics.com [azooptics.com]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. emerypharma.com [emerypharma.com]

- 11. azooptics.com [azooptics.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uni-saarland.de [uni-saarland.de]

- 18. PubChemLite - this compound (C9H6N2) [pubchemlite.lcsb.uni.lu]

- 19. fluorochem.co.uk [fluorochem.co.uk]

- 20. Spectroscopic and computational study of β-ethynylphenylene substituted zinc and free-base porphyrins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Ethynyl-Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, has long been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of an ethynyl substituent, particularly at the C3 position, has heralded a new era of discovery, primarily driven by the quest for potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of the discovery and historical development of ethynyl-substituted indazoles. We will delve into the foundational synthetic strategies that enabled their creation, chart the evolution of their application in drug discovery, and provide detailed experimental protocols and mechanistic insights.

A Historical Prelude: The Indazole Scaffold

The story of ethynyl-substituted indazoles is built upon the rich history of the parent indazole ring system. The first synthesis of an indazole derivative was reported by the Nobel laureate Emil Fischer in the late 19th century.[2] For much of the 20th century, research into indazoles progressed steadily, revealing a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] This foundational work established the indazole core as a versatile and valuable scaffold in the design of new therapeutic agents.

The Dawn of a New Era: The Sonogashira Coupling and the Birth of Ethynyl-Substituted Indazoles

The true potential of the indazole scaffold in modern drug discovery was significantly unlocked with the advent of palladium-catalyzed cross-coupling reactions. Among these, the Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, proved to be a transformative tool.[4]

While the Sonogashira reaction was developed in the 1970s, its application to the synthesis of ethynyl-substituted indazoles gained significant traction in the early 2000s. Researchers recognized that the introduction of a rigid and linear ethynyl group could serve as a key pharmacophoric element, enabling precise interactions with biological targets.

The general approach involves the coupling of a halo-substituted indazole (typically a 3-iodo-1H-indazole) with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5]

Key Synthetic Transformation:

Caption: The Sonogashira coupling reaction for the synthesis of ethynyl-substituted indazoles.

This synthetic breakthrough paved the way for the systematic exploration of the structure-activity relationships (SAR) of this novel class of compounds.

The Rise to Prominence: Ethynyl-Indazoles as Kinase Inhibitors

The early 21st century witnessed a surge in the discovery of small molecule kinase inhibitors for the treatment of cancer and other diseases. The unique structural features of ethynyl-substituted indazoles made them ideal candidates for targeting the ATP-binding site of various kinases. The rigid ethynyl linker allows for the precise positioning of substituent groups to interact with key amino acid residues in the kinase domain.

A significant body of research emerged demonstrating the potent inhibitory activity of 3-ethynyl-1H-indazoles against a range of kinases, including:

-

Phosphatidylinositol 3-kinases (PI3Ks): Several studies have detailed the design and synthesis of 3-ethynyl-1H-indazoles as inhibitors of the PI3K signaling pathway, which is frequently dysregulated in cancer.[5]

-

BCR-ABL: This fusion protein is a key driver of chronic myeloid leukemia (CML). Ethynyl-substituted indazoles have been developed as potent inhibitors of both wild-type and mutant forms of BCR-ABL.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, these compounds can disrupt angiogenesis, a critical process for tumor growth and metastasis.[6]

The following table summarizes the activity of selected ethynyl-substituted indazole derivatives against various cancer cell lines.

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | A549 (Lung Carcinoma) | 1.15 | [7] |

| Compound B | 4T1 (Breast Cancer) | 0.23 | [7] |

| Compound C | K562 (Chronic Myeloid Leukemia) | 5.15 | [8] |

| Compound D | Hep-G2 (Hepatoma) | 3.32 | [8] |

Experimental Protocols: A Guide to Synthesis

The following section provides a detailed, step-by-step methodology for the synthesis of a representative 3-ethynyl-1H-indazole derivative, adapted from established literature procedures.[5]

Synthesis of tert-butyl 3-iodo-1H-indazole-1-carboxylate

This initial step involves the protection of the indazole nitrogen and iodination at the C3 position.

Workflow Diagram:

Caption: Workflow for the synthesis of the key intermediate, tert-butyl 3-iodo-1H-indazole-1-carboxylate.

Sonogashira Coupling: Synthesis of tert-butyl 3-(phenylethynyl)-1H-indazole-1-carboxylate

This is the crucial step where the ethynyl moiety is introduced.

Protocol:

-

To a solution of tert-butyl 3-iodo-1H-indazole-1-carboxylate (1.0 eq) in an appropriate solvent (e.g., acetonitrile or DMF) in a reaction vessel, add the terminal alkyne (e.g., phenylacetylene, 1.2 eq).

-

Add the copper(I) iodide (CuI, 0.1 eq) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.1 eq).

-

Add a suitable base, such as triethylamine (Et₃N, 3.0 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 16-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired ethynyl-substituted indazole.[5]

Deprotection: Synthesis of 3-(phenylethynyl)-1H-indazole

The final step involves the removal of the Boc protecting group.

Protocol:

-

Dissolve the Boc-protected ethynyl-indazole (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Add trifluoroacetic acid (TFA) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Purify the residue if necessary to obtain the final deprotected 3-ethynyl-1H-indazole.[5]

Beyond Kinase Inhibition: Emerging Applications

While the primary focus of research on ethynyl-substituted indazoles has been in medicinal chemistry, their unique photophysical and electronic properties suggest potential applications in other fields. The extended π-system created by the ethynyl linkage can be exploited in the design of:

-

Organic Dyes and Fluorophores: The rigid, planar structure of these molecules could lead to interesting optical properties for use in imaging and sensing.

-

Functional Materials: Incorporation of ethynyl-indazole units into polymers or other materials could impart specific electronic or photophysical characteristics.[9]

Further exploration into these non-medicinal applications represents an exciting frontier for this versatile class of compounds.

Conclusion and Future Perspectives

The discovery and development of ethynyl-substituted indazoles represent a remarkable success story in modern synthetic and medicinal chemistry. The strategic application of the Sonogashira coupling reaction transformed the classical indazole scaffold into a highly sought-after pharmacophore, particularly in the realm of kinase inhibitors. The journey from the initial synthesis of the indazole ring by Emil Fischer to the development of potent ethynyl-indazole-based drug candidates highlights the power of synthetic innovation in driving therapeutic advancements.

Future research in this area will likely focus on several key aspects:

-

Exploration of Novel Kinase Targets: The versatility of the ethynyl-indazole scaffold will undoubtedly be leveraged to design inhibitors for a wider range of kinases implicated in various diseases.

-

Development of More Efficient and Sustainable Synthetic Methods: While the Sonogashira coupling is robust, the development of greener and more atom-economical methods for the synthesis of these compounds remains an important goal.

-

Expansion into New Application Areas: The untapped potential of ethynyl-substituted indazoles in materials science and other fields warrants further investigation.

References

-

Shaikh, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1883. [Link]

-

Kaur, N., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Barberis, A., et al. (2010). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 53(23), 8359–8371. [Link]

-

Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4938. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

-

Collot, V., et al. (2004). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Request PDF. [Link]

-

Various Authors. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. Request PDF. [Link]

-

Witulski, B., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Request PDF. [Link]

-

Gao, S., et al. (2015). Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers. [Link]

-

Understanding the Role of Indazole Derivatives in Modern Chemistry. (n.d.). [Link]

-

Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4098. [Link]

-

ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]

- CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google P

-

Laxman, G., et al. (2021). Two step synthesis of indazole derivatives and their anti-cancer evaluation. Request PDF. [Link]

-

Wang, Y., et al. (2022). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 230, 114112. [Link]

-

Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15931–15942. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]

- 5. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | MDPI [mdpi.com]

- 9. nbinno.com [nbinno.com]

Introduction: The Strategic Importance of 5-Ethynyl-1H-indazole

An In-Depth Technical Guide to 5-Ethynyl-1H-indazole: Properties, Synthesis, and Reactivity

In the landscape of modern medicinal chemistry and materials science, the indazole scaffold is a privileged structure, recognized for its bioisosteric relationship with indole and its presence in numerous therapeutic agents.[1][2] The fusion of a benzene and pyrazole ring creates a unique electronic and steric environment, making it a cornerstone for the design of kinase inhibitors, anti-inflammatory agents, and various receptor modulators.[3]

The introduction of a terminal alkyne (ethynyl) group at the C5-position transforms the versatile indazole core into a highly strategic building block. The ethynyl moiety is not merely a structural component; it is a reactive handle of profound utility. It serves as a linchpin for carbon-carbon bond formation through Sonogashira cross-coupling reactions and as a key partner in the robust and efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry."[1][4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis, and a focused exploration of its key chemical transformations.

Part 1: Molecular and Physicochemical Properties

This compound is a solid at room temperature.[5] While specific experimental data for its melting point and solubility are not widely reported in publicly available literature, its structural analogues suggest it possesses moderate solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols, with limited solubility in nonpolar hydrocarbon solvents and water.

Core Compound Data

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 403660-57-1 | [5] |

| Molecular Formula | C₉H₆N₂ | [5] |

| Molecular Weight | 142.16 g/mol | [5] |

| Appearance | Solid | [5] |

| Canonical SMILES | C#CC1=CC=C2NN=CC2=C1 | [5] |

Spectroscopic Characterization

Definitive characterization is essential for confirming the identity and purity of this compound. Below are the predicted and expected spectroscopic data based on the analysis of the parent indazole scaffold and known substituent effects.[6][7][8]

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale for Prediction: The predicted ¹H and ¹³C NMR chemical shifts are derived from the known spectra of 1H-indazole.[6] The introduction of the ethynyl group at C5 is expected to cause a downfield shift for the adjacent C4 and C6 protons and carbons due to its anisotropic effect and electron-withdrawing character. The quaternary alkyne carbons (C≡C) have characteristic shifts in the 70-90 ppm range.

| Predicted ¹H NMR Data (400 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~13.3 (br s, 1H) | N1-H |

| ~8.20 (s, 1H) | C3-H |

| ~8.05 (s, 1H) | C4-H |

| ~7.70 (d, J = 8.8 Hz, 1H) | C7-H |

| ~7.55 (d, J = 8.8 Hz, 1H) | C6-H |

| ~4.25 (s, 1H) | C≡C-H |

| Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~141.0 | C7a |

| ~135.0 | C3 |

| ~128.5 | C6 |

| ~125.0 | C4 |

| ~122.0 | C3a |

| ~119.5 | C5 |

| ~110.5 | C7 |

| ~84.0 | C ≡C-H |

| ~80.0 | C≡C -H |

1.2.2. Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

| Expected IR & MS Data | |

| Technique | Characteristic Peaks / Value |

| IR (KBr, cm⁻¹) | ~3300 (C≡C-H stretch), ~3150 (N-H stretch), ~2110 (C≡C stretch, weak), ~1620, 1500 (Aromatic C=C/C=N stretch) |

| High-Resolution MS | Calculated for [M+H]⁺ (C₉H₇N₂⁺): 143.0604 |

Part 2: Synthesis and Purification

The most reliable and common route to this compound involves a two-step sequence starting from a commercially available precursor, 5-amino-1H-indazole. The workflow involves:

-

Diazotization and Iodination: Conversion of the C5-amino group to a diazonium salt, followed by substitution with iodide (a Sandmeyer-type reaction) to yield 5-iodo-1H-indazole.[9]

-

Sonogashira Cross-Coupling: Palladium- and copper-catalyzed coupling of the 5-iodo-1H-indazole with a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection of the silyl group.[4][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Part 1: Physicochemical Properties and Solubility Profile

An In-Depth Technical Guide to the Solubility and Stability of 5-Ethynyl-1H-indazole

Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, appearing in a multitude of FDA-approved drugs and clinical candidates.[1] The introduction of a terminal alkyne group, as seen in this compound (CAS: 403660-57-1), transforms this core into a highly versatile building block.[2][3][4] The ethynyl moiety serves not only as a critical pharmacophoric element but also as a reactive handle for "click chemistry" and other coupling reactions, enabling the efficient synthesis of complex molecular architectures.[5][6]

However, the successful application of this compound in drug discovery and development hinges on a thorough understanding of its fundamental physicochemical properties. Solubility and stability are not mere data points; they are critical parameters that dictate a compound's developability, influencing everything from assay performance and pharmacokinetic profiling to formulation and shelf-life. This guide provides an in-depth analysis of the solubility and stability of this compound, offering field-proven insights and detailed protocols for its characterization and handling.

A molecule's behavior in both chemical and biological systems is governed by its intrinsic properties. Understanding these is the first step in harnessing its potential.

Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆N₂ | [4][7] |

| Molecular Weight | 142.16 g/mol | [2] |

| Appearance | Solid | [2] |

| Canonical SMILES | C#CC1=CC=C2NN=CC2=C1 | [2] |

| InChI Key | HITPFUFPRYAMGN-UHFFFAOYSA-N | [7] |

Solubility Analysis: From Theory to Practice

The solubility of this compound is a product of its hybrid structure. The bicyclic indazole core, with its two nitrogen atoms, can participate in hydrogen bonding, imparting a degree of polarity. Conversely, the ethynyl group and benzene ring are hydrophobic. This balance dictates its solubility across different solvent systems. While extensive structural modifications can be employed to enhance the aqueous solubility of indazole derivatives, understanding the baseline solubility of the parent core is essential.[8][9]

Expected Solubility in Common Laboratory Solvents

The following table provides a qualitative summary of the expected solubility of this compound. This is based on the general properties of small, heterocyclic, aromatic molecules and serves as a practical starting point for experimental work.

| Solvent | Polarity | Expected Solubility | Rationale and Use Case |

| DMSO | Polar Aprotic | High | Excellent solvent for creating high-concentration stock solutions for biological screening. |

| DMF | Polar Aprotic | High | Similar to DMSO, often used in synthesis and for stock solutions. |

| Methanol / Ethanol | Polar Protic | Moderate | Good for general laboratory use, purification (crystallization), and some analytical techniques. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Commonly used as a mobile phase component in reverse-phase HPLC. |

| Tetrahydrofuran (THF) | Nonpolar | Moderate | Useful for organic synthesis, particularly for reactions sensitive to protic solvents. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous | Low | Represents physiological conditions. Low solubility is common for such scaffolds and often necessitates DMSO co-solvent for in vitro assays. |

| Water | Polar Protic | Very Low | The hydrophobic character of the benzene and ethynyl groups limits aqueous solubility. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes a self-validating system for quantifying the thermodynamic solubility of this compound, a foundational experiment in preclinical development.

Causality Behind Experimental Choices:

-

Shake-Flask Method: This is the gold-standard method for determining thermodynamic solubility as it allows the system to reach equilibrium, providing a true measure of a compound's intrinsic solubility.

-

24-48 Hour Incubation: This duration is chosen to ensure that equilibrium between the solid and dissolved states is fully achieved.

-

Centrifugation & Filtration: These steps are critical to remove all undissolved solid material, ensuring that the supernatant analyzed represents only the solubilized compound.

-

Quantification by HPLC-UV: This provides a robust and specific method to measure the concentration of the analyte, distinguishing it from any potential impurities or early-stage degradants.[10]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of the desired solvent (e.g., Water, PBS pH 7.4, etc.). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant, controlled temperature (typically 25 °C). Agitate for 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. For accurate results, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

-

Analysis: Dilute the filtered supernatant with a suitable mobile phase and analyze by a validated HPLC-UV method.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to a standard curve prepared from known concentrations of the compound.

Part 2: Chemical Stability and Degradation Profile

The chemical stability of an active pharmaceutical ingredient (API) is paramount for ensuring its safety and efficacy.[11] The presence of the terminal alkyne in this compound introduces a site of potential reactivity that warrants careful investigation.[5][6] Terminal alkynes can be susceptible to oxidation, metal-catalyzed reactions, and reactions involving their weakly acidic proton.[6][12][13]

Forced Degradation Studies (Stress Testing)

Forced degradation, or stress testing, is a systematic process to identify the likely degradation products and pathways of a drug substance.[14][15] This is a regulatory requirement and is essential for developing stability-indicating analytical methods.[16][17] The goal is to achieve modest degradation (typically 5-20%) to ensure that the degradation products are generated without destroying the molecule entirely.[16]

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add 0.1 M to 1.0 M HCl. Heat the solution (e.g., at 50-60 °C) and monitor for degradation over time (e.g., 2, 4, 8, 24 hours).[16]

-

Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.1 M to 1.0 M NaOH.[16]

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature. Protect from light.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80 °C) for an extended period (e.g., up to 7 days).[16] Also, test the stability of a solution under heat.

-

Photostability: Expose both the solid compound and a solution to a light source that provides combined UV and visible output as specified by ICH Q1B guidelines. Run a dark control in parallel.

-

Sample Analysis: At each time point, withdraw an aliquot, quench the reaction if necessary (e.g., neutralize acid/base), and analyze using a suitable analytical method like HPLC to determine the percentage of the remaining parent compound.

Potential Degradation Pathways

The combination of the indazole ring and the terminal alkyne suggests several potential degradation routes under stress conditions.